molecular formula C10H6FNO2 B8332946 3-Fluoro-6-(furan-2-yl)picolinaldehyde

3-Fluoro-6-(furan-2-yl)picolinaldehyde

Cat. No.: B8332946
M. Wt: 191.16 g/mol
InChI Key: ULYFNDOQOLQJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-(furan-2-yl)picolinaldehyde is a pyridine derivative featuring a fluorine atom at the 3-position and a furan-2-yl substituent at the 6-position of the picolinaldehyde scaffold. Its molecular formula is C${10}$H${6}$FNO$_{2}$, with an aldehyde group at position 2, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or luminescent probes.

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

3-fluoro-6-(furan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H6FNO2/c11-7-3-4-8(12-9(7)6-13)10-2-1-5-14-10/h1-6H

InChI Key

ULYFNDOQOLQJJT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C=C2)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Substituent Effects and Molecular Features
Compound Name Substituents (Position) Molecular Formula Key Electronic Features
3-Fluoro-6-(furan-2-yl)picolinaldehyde -F (3), -furan-2-yl (6) C${10}$H${6}$FNO$_{2}$ High electronegativity (F), π-π interactions (furan)
3-Methoxy-6-(trifluoromethyl)picolinaldehyde -OCH$3$ (3), -CF$3$ (6) C${8}$H${6}$F${3}$NO${2}$ Electron-donating (OCH$3$), strong electron-withdrawing (CF$3$)
Thiazolyl hydrazone derivatives -F, -Cl, -NO$_2$, furan-2-yl Varies Thiazole core with hydrazone linkage; antifungal/anticancer activity

Key Observations :

  • Steric and Lipophilic Profiles : The trifluoromethyl group in 3-Methoxy-6-(trifluoromethyl)picolinaldehyde is bulkier and more lipophilic than the furan-2-yl group, which may reduce solubility in polar solvents.
Table 2: Bioactivity Data of Analogs
Compound Class Antifungal Activity (MIC, µg/mL) Anticancer Activity (IC$_{50}$, µg/mL) Cytotoxicity (NIH/3T3 IC$_{50}$, µg/mL)
Thiazolyl hydrazones 250 (C. utilis) 125 (MCF-7) >500
This compound Data not available Data not available Data not available

Analysis :

  • Thiazolyl hydrazones with furan-2-yl groups () exhibit moderate antifungal and anticancer activity, though less potent than fluconazole (MIC = 2 µg/mL). The furan moiety may enhance target binding via π-stacking.

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